N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide
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Description
The compound "N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide" is a chemical entity that can be presumed to have biological activity given its structural similarity to various benzamide derivatives that have been studied for their biological properties. For instance, benzamide derivatives have been explored for their potential as antagonists to metabotropic glutamate receptor 1 (mGluR1), which are implicated in neurological disorders and could serve as targets for antipsychotic drugs . Additionally, benzamide compounds have been synthesized and characterized for their conformational stability and potential energy using density functional theory (DFT), which is crucial for understanding their chemical behavior and interactions . Furthermore, benzamide derivatives have been investigated for their antiproliferative activity against cancer cell lines, indicating their potential in cancer therapy .
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of a related compound involved the condensation of amines with carboxylic acids or their derivatives . The use of ionic liquids as a medium for synthesis has been reported to offer advantages such as good yields, environmental friendliness, and mild reaction conditions, which could be relevant for the synthesis of "this compound" .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often analyzed using DFT to determine the most stable conformers and to understand the electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies . These studies are essential for predicting the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including the formation of hydrogen bonds, which can be crucial for their biological activity. The reactivity of these compounds can be influenced by the presence of substituents on the aromatic rings, which can affect their electronic properties and, consequently, their interaction with enzymes or receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical application in drug development. These properties can be influenced by the molecular structure and the presence of different functional groups. For instance, the introduction of fluorine atoms can affect the lipophilicity and metabolic stability of the compound . Vibrational spectroscopy techniques like IR and Raman, as well as NMR, are typically used to characterize these compounds and confirm their structure .
Mechanism of Action
- Sulfonamides are known to competitively inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By disrupting folate production, they hinder DNA and RNA synthesis, ultimately leading to bacterial cell death .
- Without dihydropteroate, bacteria cannot synthesize tetrahydrofolate, an essential cofactor for nucleotide synthesis. Consequently, bacterial growth is impaired .
- Impact on Bioavailability : High solubility and good tissue penetration contribute to its bioavailability .
- Cellular effects include impaired DNA replication, RNA transcription, and protein synthesis, leading to bacterial growth inhibition and eventual cell death .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c1-7-6-8(2)17-13(16-7)18-12(19)11-9(14)4-3-5-10(11)15/h3-6H,1-2H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPQBDPILHXFSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=C(C=CC=C2F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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